3-Isopropylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

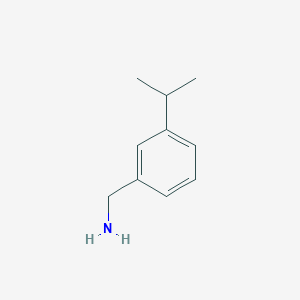

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGGFLATENTNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110207-94-8 | |

| Record name | [3-(propan-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Organic Intermediate

N-Isopropylbenzylamine serves as a crucial building block in the synthesis of more complex molecules. Its status as an important pharmaceutical and chemical intermediate stems from the reactivity of its secondary amine group, which allows for a variety of chemical transformations. guidechem.compatsnap.com The compound's structure, combining a flexible benzyl (B1604629) group with a sterically influential isopropyl group, makes it a valuable component in creating targeted molecular architectures.

The compound is recognized as a precursor or intermediate in the chemical industry for the synthesis of various organic compounds. chemicalbook.comcaymanchem.com Its utility is highlighted in its application as a ligand in organometallic chemistry. For instance, it reacts with magnesocene in toluene (B28343) at ambient temperatures to form amine adducts, which are relevant to processes like chemical vapor deposition. caymanchem.comsigmaaldrich.com

Overview of Its Utility in Synthetic Chemistry

The synthetic utility of N-isopropylbenzylamine is broad, primarily revolving around reactions at the nitrogen atom. It is a key intermediate for producing other compounds, including certain pharmaceuticals. caymanchem.com

Several methods exist for its synthesis, reflecting its importance. A common approach is the reductive amination of benzaldehyde (B42025) with isopropylamine (B41738), where they first form a Schiff base which is then reduced to yield N-isopropylbenzylamine. patsnap.com Another method involves the reaction of benzylamine (B48309) with acetone (B3395972). chemicalbook.comchemicalbook.com Industrial synthesis may involve the ammonolysis of benzyl (B1604629) chloride with isopropylamine in the presence of a catalyst. patsnap.com

Key Synthetic Reactions:

Reductive Amination: A primary route for its formation, reacting benzaldehyde and isopropylamine or benzylamine and acetone. patsnap.comchemicalbook.com

Ligand Formation: It is used as a ligand in the preparation and characterization of organometallic compounds like bis(cyclopentadienyl)magnesium. sigmaaldrich.comchemicalbook.com

Precursor for Other Amines: It can be a starting material for creating more complex amines. For example, it was used in the synthesis of N-benzylideneisopropylamine-N-oxide. sigmaaldrich.com

Table 1: Physicochemical Properties of N-Isopropylbenzylamine

| Property | Value |

|---|---|

| CAS Number | 102-97-6 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Boiling Point | 200 °C |

| Density | 0.892 g/mL at 25 °C |

| Refractive Index | n20/D 1.502 |

| Appearance | Colorless to slightly yellow liquid |

Data sourced from Sigma-Aldrich. chemicalbook.com

Evolution of Research Perspectives on N Isopropylbenzylamine

Established Synthetic Routes to N-Isopropylbenzylamine

Reductive Amination of Aldehydes and Ketones

Reductive amination is a widely employed and efficient method for preparing N-isopropylbenzylamine. bloomtechz.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or Schiff base, which is then reduced in situ or in a subsequent step to the target amine. bloomtechz.compatsnap.com For the synthesis of N-isopropylbenzylamine, the primary reactants are benzaldehyde (B42025) and isopropylamine (B41738). bloomtechz.compatsnap.com An alternative, though related, pathway involves the reaction of benzylamine (B48309) with acetone (B3395972). chemicalbook.comguidechem.comsmolecule.com

The reaction is typically carried out in an organic solvent. patsnap.com A reducing agent is required to convert the imine intermediate to the final amine product. bloomtechz.compatsnap.com Common reducing agents for this purpose include sodium borohydride (B1222165). chemicalbook.compatsnap.com

The mechanism of reductive amination proceeds in distinct stages. bloomtechz.comlibretexts.org

Imine Formation: The formation of the imine intermediate is a reversible, acid-catalyzed process that begins with the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). libretexts.orgmasterorganicchemistry.com This initial addition forms a tetrahedral intermediate known as a carbinolamine. libretexts.org

The reaction proceeds through the following steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of isopropylamine attacks the carbonyl carbon of benzaldehyde. libretexts.orglumenlearning.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in the neutral carbinolamine intermediate. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglumenlearning.com

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a positively charged species called an iminium ion. libretexts.orgyoutube.com

Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom to yield the neutral imine and regenerate the acid catalyst. libretexts.orglumenlearning.com

The pH of the reaction medium is crucial; it must be slightly acidic (typically around pH 4-5) to facilitate both the protonation of the hydroxyl group and ensure the amine remains sufficiently nucleophilic. lumenlearning.comyoutube.com

Reduction of the Imine: Once the imine is formed, it is reduced to the secondary amine. This is achieved using a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). chemicalbook.comyoutube.com The hydride (H⁻) from the reducing agent attacks the carbon atom of the C=N double bond, and subsequent workup protonates the nitrogen, yielding the final N-isopropylbenzylamine product. The combination of imine formation and reduction in a single process is known as direct reductive amination. bloomtechz.com

Catalysis plays a pivotal role in reductive amination, particularly when using molecular hydrogen (H₂) as the reducing agent. This approach, known as catalytic reductive amination, is a greener alternative to stoichiometric hydride reagents. Various metal-based catalysts have been developed for this purpose.

Commonly used catalysts include:

Palladium on Carbon (Pd/C): This is a classic and effective catalyst for hydrogenation reactions, including the reduction of imines. scite.ai Studies on the reductive amination of benzaldehyde have shown that the acidity of the carbon support can influence reaction rates and selectivity. scite.ai

Platinum-based Catalysts: Platinum nanoparticles supported on materials like covalent organic frameworks (COFs) have demonstrated high catalytic activity and selectivity for the reductive amination of benzaldehyde, favoring the formation of secondary amines. researchgate.netaminer.org

Nickel Catalysts: Raney nickel is a historical and still relevant catalyst for industrial-scale reductive aminations. patsnap.com

Cobalt-based Catalysts: Cobalt-containing composites have been investigated as efficient, platinum-group-metal-free catalysts for the amination of aromatic aldehydes. mdpi.com

Other Noble Metals: Gold (Au) and silver (Ag) nanoparticles supported on materials like alumina (B75360) have also been used to catalyze the one-pot reductive amination of aldehydes. encyclopedia.pub

The choice of catalyst and reaction conditions (temperature, pressure) can significantly impact the yield and selectivity of the reaction. mdpi.com For instance, some cobalt-based systems can achieve quantitative yields at 150 °C and 150 bar of hydrogen pressure. mdpi.com

Optimizing the synthesis of N-isopropylbenzylamine via reductive amination involves the systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Methodologies like Design of Experiments (DoE) are powerful tools for this purpose. nih.gov

Key parameters for optimization include:

Reactant Ratio: Adjusting the molar ratio of benzaldehyde to isopropylamine can influence the equilibrium of imine formation and minimize side reactions.

Catalyst Type and Loading: The choice between different catalysts (e.g., Pd/C, Pt/COF, Co-composites) and the amount used affect reaction rate, selectivity, and cost. aminer.orgmdpi.com

Reducing Agent: When using chemical hydrides, the choice between agents like NaBH₄ and NaBH₃CN can be critical. NaBH₃CN is milder and often preferred as it does not readily reduce aldehydes or ketones at the pH required for imine formation.

Solvent: The solvent (e.g., methanol, ethanol, tetrahydrofuran) can affect reactant solubility and the stability of intermediates. guidechem.compatsnap.com

Temperature and Pressure: In catalytic hydrogenations, these parameters are crucial for reaction kinetics and catalyst performance. mdpi.com

pH Control: Maintaining the optimal pH is essential for efficient imine formation. lumenlearning.com

Systematic investigation of these variables allows for the development of a robust and efficient manufacturing process. nih.gov

Reduction of N-Isopropylbenzamide Derivatives

An alternative synthetic route to N-isopropylbenzylamine is the reduction of the corresponding amide, N-isopropylbenzamide. chemicalbook.comguidechem.comsmolecule.com This method involves the conversion of the carbonyl group within the amide functional group directly to a methylene (B1212753) group (-CH₂-).

This transformation requires a powerful reducing agent capable of reducing amides, which are generally less reactive than aldehydes or ketones. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). guidechem.com

The process involves suspending LiAlH₄ in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF). guidechem.com A solution of N-isopropylbenzamide in THF is then added slowly, often at reduced temperatures to control the exothermic reaction. guidechem.com After the addition is complete, the mixture is typically heated to reflux to drive the reaction to completion. guidechem.com A careful aqueous workup procedure is then required to quench the excess LiAlH₄ and isolate the N-isopropylbenzylamine product. guidechem.com One reported procedure using this method achieved a yield of 87%. guidechem.com

Nucleophilic Substitution Approaches

Nucleophilic substitution presents another viable pathway for the synthesis of 3-isopropylbenzylamine. One such method involves the reaction of benzyl (B1604629) chloride with isopropylamine. patsnap.com In this reaction, the amine acts as a nucleophile, displacing the chloride from the benzyl group to form the desired N-isopropylbenzylamine. quora.com To facilitate this reaction, a catalyst such as copper oxide or cuprous iodide can be employed. patsnap.com While direct alkylation of benzylamine with an isopropyl halide is possible in principle, it is often complicated by a competing elimination reaction that produces propylene. quora.com

Reductive amination of benzylamine with acetone is also a documented method. guidechem.comchemicalbook.com This reaction proceeds via the formation of a Schiff base, which is then reduced to yield N-isopropylbenzylamine. patsnap.com Various reducing agents can be used, including sodium borohydride. chemicalbook.compatsnap.com

Stereoselective Synthesis of Chiral N-Isopropylbenzylamine Derivatives

The synthesis of specific stereoisomers of N-isopropylbenzylamine derivatives is crucial for applications where chirality is a key factor, such as in the pharmaceutical industry. google.com Several stereoselective methods have been developed to achieve high enantiomeric purity.

Enantioselective Reductions

Asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing chiral amines. nih.govacs.org This technique has been successfully applied to the synthesis of various chiral amines with high enantioselectivity. nih.govacs.org The use of transition metal catalysts, such as those based on iridium or ruthenium, is common in these reactions. nih.govrsc.org These catalysts, when combined with chiral ligands, can effectively control the stereochemical outcome of the reduction. nih.govacs.org The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess (ee) of the product. For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl imines has been shown to produce chiral amines with up to 90% ee. nih.govacs.org

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries can be employed to induce stereoselectivity in the synthesis of N-isopropylbenzylamine derivatives. google.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. google.com After the desired stereocenter has been created, the auxiliary can be removed. google.com For example, α-substituted benzylamines can be used as chiral auxiliary reagents. google.com These reagents react with racemic substrates to form diastereomeric intermediates, which can then be separated. google.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. google.com Pseudoephedrine is another example of a chiral auxiliary that has been used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. The sulfinyl group is also a valuable chiral auxiliary due to its configurational stability and high asymmetric induction capabilities. nih.gov

Asymmetric Catalysis in N-Isopropylbenzylamine Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. mt.com This approach utilizes a chiral catalyst to selectively produce one stereoisomer over its mirror image. mt.com In the context of N-isopropylbenzylamine formation, asymmetric catalysis can be applied to the reduction of imines or other related transformations. nih.govacs.org Both organometallic and organocatalytic systems have been developed for this purpose. rsc.orgmt.com For example, proline-catalyzed aldol (B89426) reactions represent a significant advancement in asymmetric organocatalysis. youtube.com The catalyst, being chiral itself, creates a chiral environment that directs the formation of a specific enantiomer. mt.com This method offers high efficiency and selectivity, making it a valuable strategy for producing enantiopure compounds. mt.com

Synthesis of Substituted N-Isopropylbenzylamine Analogues

The synthesis of substituted N-isopropylbenzylamine analogues allows for the modification of the compound's properties for various applications. For instance, derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been prepared through directed metallation-borylation methods. rsc.org This approach has been used to introduce substituents such as fluoro, methoxy, and trifluoromethyl groups onto the benzylamine core. rsc.org The electronic properties of these substituents can influence the reactivity of the resulting compounds. rsc.org For example, the presence of an electron-withdrawing group can enhance the catalytic activity of these boronic acid derivatives in direct amide formation. rsc.org

The following table provides a summary of the synthetic methods discussed:

| Synthetic Method | Reactants | Key Features | Reference(s) |

| Reductive Amination | 3-Isopropylbenzaldehyde, Isopropylamine | Mild conditions, high selectivity, one-pot synthesis possible. | bloomtechz.comchemicalbook.com |

| Reduction of Amide | N-Isopropylbenzamide, Lithium aluminum hydride | Conversion of an amide to an amine. | guidechem.com |

| Nucleophilic Substitution | Benzyl chloride, Isopropylamine | Catalyst (e.g., copper oxide) can be used. | patsnap.com |

| Reductive Amination | Benzylamine, Acetone | Formation of a Schiff base intermediate. | guidechem.comchemicalbook.com |

| Asymmetric Hydrogenation | Prochiral imines, H₂ | Use of chiral transition metal catalysts (Ir, Ru) for high enantioselectivity. | nih.govacs.org |

| Chiral Auxiliary-Based Synthesis | Racemic substrate, Chiral auxiliary (e.g., α-substituted benzylamine) | Formation and separation of diastereomeric intermediates. | google.com |

| Asymmetric Catalysis | Prochiral substrate, Chiral catalyst | High efficiency and enantioselectivity in forming a specific stereoisomer. | mt.com |

| Directed Metallation-Borylation | N,N-di-isopropylbenzylamine | Synthesis of substituted boronic acid derivatives. | rsc.org |

Nucleophilic Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of N-isopropylbenzylamine is the source of its nucleophilicity, enabling it to react with various electron-deficient species.

Alkylation Reactions

N-Isopropylbenzylamine readily undergoes N-alkylation reactions, leading to the formation of secondary and tertiary amines. These transformations are pivotal in the generation of complex molecular frameworks and are frequently utilized in the synthesis of active pharmaceutical ingredients. A prevalent method for the synthesis of N-isopropylbenzylamine itself involves the direct alkylation of benzylamine with isopropyl halides in the presence of a base. patsnap.com A notable catalyst-free approach to the reductive alkylation of primary amines, such as benzylamine, employs a carbonyl compound in conjunction with a reducing agent like sodium borohydride in a 2,2,2-trifluoroethanol (B45653) solvent system. chemicalbook.com

Table 1: Examples of Alkylation Reactions for N-Isopropylbenzylamine Synthesis

| Reactants | Reagents/Catalyst | Product | Yield (%) |

| Benzylamine, Acetone | Sodium borohydride in 2,2,2-trifluoroethanol | N-isopropylbenzylamine | High |

| Benzyl chloride, Isopropylamine | Cuprous iodide | N-isopropylbenzylamine | 83.2 |

Acylation Reactions

The amine functionality of N-isopropylbenzylamine can be acylated through reactions with acylating agents like acid chlorides or anhydrides, yielding amides. The acylation of amines is a critical step in the assembly of diverse heterocyclic structures. nih.gov Although specific examples detailing the acylation of this compound are not extensively documented in the reviewed literature, the established reactivity of primary amines strongly suggests its capability to participate in such reactions. For instance, research into the synthesis of sp3-rich heterocyclic fragments has demonstrated the acylation of a free amine with N-methyl glycine (B1666218) as a key synthetic step. nih.gov

Condensation Reactions

N-Isopropylbenzylamine can undergo condensation reactions with carbonyl compounds, including aldehydes and ketones, to form Schiff bases, also known as imines. patsnap.com These intermediates can subsequently be reduced to yield the corresponding secondary amines. This two-step sequence, termed reductive amination, represents a common and efficient strategy for the synthesis of N-isopropylbenzylamine, typically commencing from benzaldehyde and isopropylamine. patsnap.comsmolecule.com

Table 2: Reductive Amination Conditions for N-Isopropylbenzylamine Synthesis

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Isopropylamine | Pd/C, H₂ (3 bar) | Ethanol or water-ethanol | 88 |

| Benzaldehyde | Isopropylamine | Sodium borohydride | Organic solvent | Not specified |

Role in Formation of Complex Molecular Structures

The inherent reactivity of N-isopropylbenzylamine positions it as a valuable precursor for the synthesis of more sophisticated chemical architectures, encompassing heterocyclic compounds and other advanced molecular structures. wikipedia.org

Formation of Heterocyclic Compounds

While direct applications of this compound in the synthesis of heterocyclic compounds are not explicitly detailed in the surveyed literature, the functional groups present in its derivatives are instrumental in cyclization reactions. For example, in the creation of sp3-rich heterocyclic frameworks, an acylated amine bearing both an alkene and an azide (B81097) moiety was successfully cyclized utilizing Pauson-Khand and azide-alkyne cycloaddition conditions. nih.gov This illustrates the potential of a benzylamine derivative to serve as a cornerstone in the construction of complex heterocyclic systems.

Derivatization for Advanced Chemical Structures

N-Isopropylbenzylamine is a key intermediate in the generation of a variety of advanced chemical structures. It has been employed, for instance, in the synthesis of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts, which have proven effective in facilitating direct amide formation. smolecule.com The synthesis of these derivatives is achieved through directed metallation-borylation methodologies. smolecule.com Furthermore, N-isopropylbenzylamine can be derivatized via reactions such as N-nitrosation and electrophilic cyanation to afford N-nitrosamines and cyanamides, respectively. chemicalbook.com It has also found utility in the synthesis of fluorine-containing sulfonyl compounds. chemicalbook.com

Table 3: Examples of Derivatization Reactions of N-Isopropylbenzylamine

| Reaction Type | Reagents | Product Type |

| N-Nitrosation | NaNO₂, wet SiO₂, PBBS or TBBDA in CH₂Cl₂ | N-nitrosamine |

| Electrophilic Cyanation | Reagent 8, DIPEA in DCM | Cyanamide |

| Sulfonylation | 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazole trifluoromethanesulfonate (B1224126) in acetonitrile (B52724) | Fluorine-containing sulfonyl compound |

Metal-Ligand Coordination Chemistry

Adduct Formation with Organometallic Species

N-Isopropylbenzylamine as a Ligand in Transition Metal Complexes

There is a lack of specific studies detailing the use of this compound as a primary ligand in the synthesis and characterization of transition metal complexes. While the broader field of benzylamine and its derivatives as ligands is established, research focusing specifically on the 3-isopropyl substituted variant is not prominently featured in available chemical literature.

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block in Pharmaceutical Precursor Synthesis

The utility of N-Isopropylbenzylamine as a foundational molecule in the pharmaceutical industry is well-established. chemicalbook.comnih.gov It functions as a key precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates. chemicalbook.combloomtechz.com

N-Isopropylbenzylamine is a crucial building block for constructing the core structure of various pharmaceutical compounds. bloomtechz.com The secondary amine functional group is a potent nucleophile, enabling it to readily undergo N-alkylation and nucleophilic substitution reactions. bloomtechz.com These reactions are fundamental for assembling the complex molecular frameworks of many APIs. Researchers utilize N-isopropylbenzylamine to introduce the N-isopropylbenzyl group into a target molecule or use it as a base scaffold to build upon. This versatility makes it a valuable intermediate in the synthesis of drugs across different therapeutic classes, including certain beta-blockers, antidepressants, and antihistamines.

The reactivity of N-isopropylbenzylamine allows it to serve as a key starting point for creating amide bonds, a critical step in developing the molecular systems for drug candidates and APIs. bloomtechz.com

| Synthetic Utility of N-Isopropylbenzylamine | Description |

| Reaction Type | Nucleophilic Substitution, N-Alkylation, Amide Bond Formation. bloomtechz.com |

| Role | Versatile building block and organic intermediate. bloomtechz.com |

| Key Feature | The reactive secondary amine acts as a nucleophile or a base. |

| Pharmaceutical Relevance | Precursor for various APIs, including beta-blockers and antidepressants. chemicalbook.com |

The application of N-Isopropylbenzylamine extends to the synthesis of intermediates used in the development of prodrugs. bloomtechz.com Prodrug design is a critical strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. The chemical reactivity of N-Isopropylbenzylamine allows for its incorporation into larger molecules, modifying an existing drug to enhance its delivery or stability. By creating intermediates that can be later attached to an active drug molecule, chemists can leverage the properties of the N-isopropylbenzyl group to optimize the therapeutic efficacy of the final prodrug. bloomtechz.com

Utility in Natural Product and Alkaloid Synthesis

While direct incorporation into complex natural products is not widely documented, the synthesis and reactions of N-Isopropylbenzylamine serve as a model for key transformations used in constructing nitrogen-containing molecules like alkaloids.

N-Isopropylbenzylamine is, by its nature, a fundamental nitrogen-containing scaffold. Its synthesis is a prime example of how chemists create crucial carbon-nitrogen bonds. The most common and efficient methods for its preparation involve the reaction of a carbonyl compound (like benzaldehyde) with an amine (isopropylamine) or the reaction of an amine (benzylamine) with a carbonyl compound (acetone). bloomtechz.comguidechem.com These methods are central to the construction of the nitrogen-based skeletons that define many biologically active natural products and alkaloids.

Reductive amination is one of the most powerful and versatile methods for synthesizing amines and is a cornerstone reaction in the synthesis of alkaloids. masterorganicchemistry.combyu.edu The most prevalent industrial synthesis of N-Isopropylbenzylamine is achieved through this very process. bloomtechz.com The reaction typically proceeds in two stages: first, the nucleophilic addition of an amine to a carbonyl group to form a hemiaminal, which then dehydrates to an imine (or Schiff base) intermediate. bloomtechz.com In the second stage, this imine is reduced to form the final amine. masterorganicchemistry.com

This precise transformation is frequently employed to build the complex backbones of alkaloids, which often feature substituted amine functionalities. The synthesis of N-Isopropylbenzylamine from benzaldehyde (B42025) and isopropylamine (B41738) is a classic illustration of this key reaction. patsnap.com Various reducing agents can be employed, each with specific advantages, highlighting the tunability of the process. masterorganicchemistry.comorganic-chemistry.org

| Comparison of Reductive Amination Methods for N-Isopropylbenzylamine Synthesis | |

| Starting Materials | Benzaldehyde and Isopropylamine. bloomtechz.compatsnap.com |

| Intermediate | Formation of an imine (Schiff base). bloomtechz.com |

| Common Reducing Agents | Sodium Borohydride (B1222165) (NaBH₄), Hydrogen with a metal catalyst (e.g., Pd/C). bloomtechz.com |

| Significance | This method is fundamental for creating C-N bonds in alkaloid synthesis. masterorganicchemistry.com |

Catalytic Applications of N-Isopropylbenzylamine and its Derivatives

The utility of N-Isopropylbenzylamine extends into materials chemistry, particularly through its role as a ligand in the formation of organometallic complexes. The nitrogen atom in N-Isopropylbenzylamine has a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers.

This ability is demonstrated in its use to prepare specific organometallic reagents. For instance, N-isopropylbenzylamine reacts with magnesium in toluene (B28343) to form an amine adduct, which is a key step in the synthesis of bis(cyclopentadienyl)magnesium, a compound with applications in chemical vapor deposition. chemicalbook.com

The formation of such N-isopropylbenzylamine-ligated metal complexes is the first step toward creating novel catalysts. While discrete catalytic cycles for simple N-isopropylbenzylamine derivatives are a developing area, the principle is well-established. Amine-ligated metal complexes are central to a vast number of catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond formation. nih.gov By modifying the structure of the amine ligand, chemists can tune the steric and electronic properties of the metal catalyst, thereby controlling its activity and selectivity for specific chemical transformations. nih.gov

Organocatalysis in Stereoselective Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines are a cornerstone of this field, particularly in stereoselective synthesis, where the formation of a specific stereoisomer is desired. In theory, a chiral derivative of 3-isopropylbenzylamine could be employed as an organocatalyst. The amine group could form a chiral iminium or enamine intermediate with a carbonyl compound, while the bulky isopropyl group on the phenyl ring could provide the necessary steric hindrance to direct the approach of a reactant, thereby controlling the stereochemical outcome of the reaction.

Despite this potential, there are no specific studies in the searched literature that describe the use of this compound or its derivatives as organocatalysts in stereoselective reactions.

Precursor for Metal-Based Catalysts

Benzylamines are common ligands in coordination chemistry and can be used to synthesize metal complexes that function as catalysts. The nitrogen atom of the amine can donate its lone pair of electrons to a metal center, forming a stable complex. The substituents on the aromatic ring can influence the electronic and steric properties of the metal center, thereby tuning the catalyst's activity and selectivity.

While the related compound, N-isopropylbenzylamine, has been mentioned as a ligand for magnesium, there is a lack of information regarding the use of this compound as a precursor for metal-based catalysts. The synthesis and catalytic activity of metal complexes bearing the this compound ligand have not been reported in the reviewed literature.

Bifunctional Catalysts in Organic Transformations

Bifunctional catalysts possess two distinct catalytic sites that can act cooperatively to promote a chemical transformation. In the case of a modified this compound, one could envision a molecule where the amine serves as a basic or nucleophilic site, while another functional group, introduced elsewhere on the molecule, acts as an acidic, electrophilic, or metal-binding site. Such a catalyst could, in principle, facilitate complex multi-step reactions in a single pot.

However, the design, synthesis, and application of bifunctional catalysts based on the this compound scaffold are not described in the available scientific literature.

Development of Novel Functional Materials

The chemical structure of this compound also suggests its potential as a monomer or a modifying agent in the synthesis of functional materials, such as polymers. The primary amine group can undergo various polymerization reactions, for instance, with epoxides or carboxylic acid derivatives, to form polyamides or other polymer structures. The isopropylbenzyl group would be incorporated as a pendant group, influencing the physical and chemical properties of the resulting material, such as its solubility, thermal stability, and mechanical strength.

Despite these theoretical possibilities, there is no evidence in the reviewed literature of this compound being utilized in the development of novel functional materials.

Computational and Theoretical Studies of N Isopropylbenzylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure of 3-isopropylbenzylamine, which in turn governs its physical and chemical properties. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock calculations are commonly employed to model the molecule's geometry and electronic landscape. imgroupofresearchers.com

A key aspect of its electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the lone pair of electrons on the nitrogen atom is expected to be a region of high electron density, making it a primary site for protonation and other electrophilic interactions.

Furthermore, quantum chemical calculations provide valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted benzylamines, the nature and position of the substituent can significantly influence the energies of these orbitals.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 9.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of Conformational Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. nih.gov this compound possesses several rotatable bonds, leading to a complex conformational landscape. The key degrees of freedom include the rotation around the C-N bond and the bonds connecting the isopropyl group to the benzene (B151609) ring.

MD simulations can be performed in various environments, such as in a vacuum to study intrinsic conformational preferences or in a solvent to understand the influence of the surrounding medium. nih.gov These simulations track the trajectory of each atom over time, governed by a force field that describes the interatomic interactions.

The results of MD simulations can be analyzed to identify the most stable conformations and the energy barriers between them. This is often visualized using a Ramachandran-like plot for the key dihedral angles, showing the populated conformational states. For this compound, it is expected that steric hindrance between the bulky isopropyl group and the benzyl (B1604629) moiety plays a significant role in determining the preferred conformations. The molecule will likely adopt conformations that minimize these steric clashes.

The conformational flexibility of this compound is crucial for its interaction with biological targets or catalysts, as it may need to adopt a specific conformation to bind effectively. nih.gov Understanding its conformational dynamics is therefore essential for applications in medicinal chemistry and materials science.

Table 2: Key Dihedral Angles in this compound for Conformational Analysis (Illustrative)

| Dihedral Angle | Description | Expected Behavior |

| C-C-C-N | Defines the orientation of the benzylamine (B48309) group relative to the ring. | Rotation is likely, with energy minima corresponding to specific staggered conformations. |

| C-N-C-H (isopropyl) | Describes the rotation of the isopropyl group. | Steric hindrance with the benzyl group will likely lead to preferred rotational isomers. |

Note: The expected behavior is based on general principles of conformational analysis for similar substituted aromatic compounds.

Theoretical Predictions of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and potential energy surfaces, it is possible to forecast how the molecule will behave as a reactant.

Reactivity indices derived from quantum chemical calculations, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. For this compound, the nitrogen atom is predicted to be the most nucleophilic center, making it susceptible to reactions with electrophiles. The aromatic ring can also participate in electrophilic substitution reactions, with the regioselectivity being influenced by the activating and directing effects of the isopropyl and benzylamine substituents.

Computational modeling of reaction pathways can provide detailed mechanistic insights. acs.org For example, the N-H insertion reaction of carbenes into the amine group can be modeled to understand the transition state and activation energy, which are key determinants of the reaction rate. acs.org Similarly, the reaction of this compound with various substrates can be simulated to predict the most likely products and their relative yields.

These theoretical predictions are particularly useful in synthesis planning, allowing chemists to choose the most appropriate reaction conditions and reagents to achieve a desired outcome. They can also help in understanding the factors that control stereoselectivity in reactions involving chiral catalysts.

Computational Design of Novel Derivatives and Catalysts

The insights gained from theoretical studies of this compound can be leveraged for the computational design of novel derivatives with tailored properties. nih.gov By systematically modifying the structure of the parent molecule in silico and calculating the properties of the resulting analogs, it is possible to identify candidates with enhanced activity, selectivity, or other desirable characteristics. nih.govopenmedicinalchemistryjournal.com

For example, if the goal is to design a more potent biological agent, computational docking studies can be used to predict the binding affinity of various derivatives to a target protein. By analyzing the interactions between the ligand and the protein's active site, modifications can be proposed to improve binding.

In the field of catalysis, this compound can serve as a scaffold for the design of new ligands for metal catalysts or as an organocatalyst itself. Computational methods can be used to design derivatives with specific steric and electronic properties to control the efficiency and selectivity of a catalytic reaction. For instance, modifying the substituents on the benzene ring can tune the electronic properties of the nitrogen atom, thereby influencing its catalytic activity.

This rational, computer-aided design process can significantly accelerate the discovery of new molecules with valuable applications, reducing the need for extensive and costly experimental screening.

Advanced Analytical Methodologies for N Isopropylbenzylamine Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of N-Isopropylbenzylamine. These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and studying the dynamic behavior of N-Isopropylbenzylamine in solution. While detailed mechanistic studies specifically on N-Isopropylbenzylamine are not extensively published, dynamic NMR (DNMR) studies on structurally similar amines, such as N-isopropyl-N-methylpropargylamine, provide insights into the inversion-rotation processes that N-Isopropylbenzylamine likely undergoes. nih.gov These studies reveal that the molecule exists in a preferred conformation, which can be determined by analyzing the chemical shifts and coupling constants in the NMR spectrum. nih.gov

Benchtop NMR spectroscopy has been investigated for the quantification of illicit drugs and their cutting agents, including N-isopropylbenzylamine. phfscience.nzresearchgate.net In these studies, binary and ternary mixtures were measured, and the spectra were analyzed using both integration and model-based algorithms. phfscience.nz This demonstrates the utility of NMR not only for structural confirmation but also for quantitative analysis in complex mixtures. phfscience.nzresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for N-Isopropylbenzylamine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (C₆H₅) | 7.10 - 7.50 | Multiplet | |

| Benzyl (B1604629) (CH₂) | 3.770 | Singlet | |

| Isopropyl (CH) | 2.838 | Septet | |

| Isopropyl (CH₃) | 1.088 | Doublet | 6.2 |

Note: The data presented is a representative example and may vary based on the solvent and experimental conditions. chemicalbook.com

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of N-Isopropylbenzylamine. When coupled with ionization techniques like Electrospray Ionization (ESI), it provides the mass of the molecular ion. researchgate.netresearchgate.net For N-Isopropylbenzylamine, the protonated molecule [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of 150. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis, which provides structural information and enhances selectivity in complex samples. In the product ion spectrum of N-Isopropylbenzylamine (precursor ion m/z 150), characteristic fragment ions are observed at m/z 91 and 58. researchgate.netresearchgate.net The fragment at m/z 91 corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a common fragment for benzyl-containing compounds, while the fragment at m/z 58 represents the iminium ion resulting from the cleavage of the benzylic C-N bond. researchgate.netresearchgate.net

Table 2: ESI-MS/MS Fragmentation Data for N-Isopropylbenzylamine

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |

| 150 | 91, 58 |

Source: Adapted from scientific literature on the mass spectrometric analysis of N-Isopropylbenzylamine. researchgate.netresearchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of N-Isopropylbenzylamine from impurities and other components in a mixture, enabling accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and purity assessment of N-Isopropylbenzylamine. google.com When coupled with a UV detector or, more powerfully, a mass spectrometer (LC-MS), HPLC can effectively resolve N-Isopropylbenzylamine from its isomers and other related substances. researchgate.netscispace.com The choice of the stationary phase, mobile phase composition, and gradient elution program are critical for achieving optimal separation. researchgate.net For instance, a modified LC-ESI-MS/MS method has been developed for the simultaneous determination of methamphetamine and its isomer N-isopropylbenzylamine, demonstrating excellent separation on a C18 column. researchgate.net The retention time of N-isopropylbenzylamine in such a system is a key parameter for its identification. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile compounds like N-Isopropylbenzylamine in mixtures. nih.gov Due to its high separation efficiency and the availability of extensive mass spectral libraries, GC-MS is a first-choice analytical technique in many forensic and research applications. nih.govojp.gov The compound is separated from other components in a gas chromatographic column based on its boiling point and interaction with the stationary phase. The separated components are then introduced into the mass spectrometer for identification based on their mass spectra. nih.gov While GC-MS can effectively distinguish between N-isopropylbenzylamine and its isomers at higher concentrations, challenges in identification can arise in complex matrices or at low concentrations. google.com

Quantitative Analytical Methods

Accurate quantification of N-Isopropylbenzylamine is crucial in many research contexts. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for quantitative analysis due to its high sensitivity, selectivity, and wide dynamic range. scispace.com

A validated LC-ESI-MS/MS method for the simultaneous quantification of N-Isopropylbenzylamine and methamphetamine demonstrated excellent linearity over a specific concentration range. researchgate.net The method's performance is characterized by key validation parameters such as the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 3: Performance Characteristics of a Validated LC-ESI-MS/MS Method for N-Isopropylbenzylamine Quantification

| Parameter | Value |

| Linearity Range | 0.51 ng/mL - 51 ng/mL |

| Low Limit of Detection (LLOD) | 0.1 ng/mL |

| Low Limit of Quantification (LLOQ) | 0.3 ng/mL |

| Inter- and Intraday Relative Error (RE) | < 20% |

| Inter- and Intraday Relative Standard Deviation (RSD) | < 15% |

Source: Data from a study on the simultaneous determination of methamphetamine and N-isopropylbenzylamine. researchgate.net

Quantitative NMR Spectroscopy for Mixture Composition Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the concentration and purity of substances without the need for identical reference standards. ox.ac.ukuniv-nantes.fr Its utility is based on the principle that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance. univ-nantes.fr This allows for the relative or absolute quantification of compounds in a mixture. ox.ac.uk

In the context of N-isopropylbenzylamine research, qNMR is particularly valuable for determining the composition of mixtures, a common scenario in forensic chemistry where it may be found alongside structurally similar compounds. phfscience.nz Research has demonstrated the viability of using benchtop NMR spectroscopy for the quantification of N-isopropylbenzylamine in binary and ternary mixtures. phfscience.nz

A study utilizing a 60 MHz benchtop spectrometer successfully quantified N-isopropylbenzylamine in mixtures with concentrations ranging from 30 mmol/L to 500 mmol/L. phfscience.nz The analysis of the spectra was performed using two main approaches:

Integration: A standard method where the area under a specific signal is measured. This approach yielded a root mean squared error of approximately 20 mmol/L in concentration measurements. phfscience.nz

Model-Based Algorithm: This more advanced technique relies on a full quantum mechanical description of the spin systems. It demonstrated higher accuracy, with a root mean squared error in the measured concentration of 10 mmol/L. phfscience.nz

For accurate qNMR results, several parameters must be optimized. ox.ac.uk A signal-to-noise ratio of at least 250:1 is essential for achieving integration errors below 1%. ox.ac.uk The uniform excitation of all resonances and sufficient relaxation delays are also critical for ensuring the quantitative nature of the spectra. ox.ac.uknih.gov The choice of solvent is another important consideration, as it can influence chemical shifts and help in resolving overlapping signals. researchgate.net

The application of qNMR, especially when coupled with quantum mechanical models, provides a robust and accurate method for determining the composition of mixtures containing N-isopropylbenzylamine, which is crucial for distinguishing it from its isomers and other related substances in seized samples. phfscience.nzresearchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

For the detection and quantification of minute quantities of N-isopropylbenzylamine, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique. researchgate.netthermofisher.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it ideal for trace analysis in complex matrices. nih.govnih.gov

A specific LC-ESI-MS/MS method has been developed and validated for the simultaneous determination of N-isopropylbenzylamine and its isomer, methamphetamine. researchgate.net The chromatographic separation is typically achieved on a C18 column, which can effectively separate the two isomers. researchgate.netgoogle.com

Key aspects of a typical LC-ESI-MS/MS method for N-isopropylbenzylamine analysis include:

Chromatography: An Agilent Poroshell 120 SB-C18 column (4.6×100 mm, 2.7 μm) can be used with an isocratic mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution with formic acid (e.g., 80:20, v/v) at a flow rate of 0.40 mL/min. researchgate.net

Ionization: Positive electrospray ionization (ESI) is effective for protonating the N-isopropylbenzylamine molecule, forming the precursor ion [M+H]⁺ at m/z 150. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS): Detection is performed in the multiple reaction monitoring (MRM) mode. The precursor ion (m/z 150) is fragmented, and specific product ions are monitored for quantification and confirmation. For N-isopropylbenzylamine, characteristic product ions are found at m/z 91 and m/z 58. researchgate.netresearchgate.net This high specificity allows for the effective distinction from isomers that may have the same precursor ion but different fragmentation patterns. researchgate.net

This methodology provides excellent sensitivity, with low limits of detection and quantification, making it suitable for trace analysis in forensic samples where the concentration of the analyte may be very low. researchgate.netthermofisher.com

Method Validation and Interlaboratory Comparison Studies

To ensure that analytical methods produce reliable and accurate results, they must undergo a rigorous validation process. a3p.orginab.ie Furthermore, interlaboratory comparison studies are essential for assessing the proficiency and reproducibility of these methods across different laboratories. demarcheiso17025.comisobudgets.com

A validated LC-ESI-MS/MS method for N-isopropylbenzylamine has demonstrated its suitability for forensic analysis. researchgate.net The validation process assesses several key performance characteristics as detailed in the table below. a3p.org

| Validation Parameter | Finding for N-Isopropylbenzylamine Analysis | Reference |

|---|---|---|

| Linearity | The method showed excellent linearity within a concentration range of 0.51 ng/mL to 51 ng/mL. | researchgate.net |

| Limit of Detection (LOD) | The low limit of detection (LLOD) was established at 0.1 ng/mL. | researchgate.net |

| Limit of Quantification (LOQ) | The low limit of quantification (LLOQ) was established at 0.3 ng/mL. | researchgate.net |

| Accuracy | The method demonstrated satisfactory accuracy, with an inter- and intraday relative error (RE) of less than 20%. | researchgate.net |

| Precision | The precision was found to be satisfactory, with an inter- and intraday relative standard deviation (RSD) of less than 15%. | researchgate.net |

Such validated methods have been successfully applied to real forensic samples, enabling the detection of N-isopropylbenzylamine in cases where it might have been misidentified as its isomer using less specific screening procedures. researchgate.net

Interlaboratory Comparison Studies

Interlaboratory comparisons (ILCs), also known as proficiency tests, are a crucial component of external quality control. demarcheiso17025.comisobudgets.com They involve multiple laboratories analyzing the same or similar samples to evaluate and compare their analytical performance. isobudgets.comifremer.fr Participation in ILCs is a requirement for accreditation under standards like ISO/IEC 17025 and demonstrates a laboratory's competence. isobudgets.comifremer.fr

Future Perspectives in N Isopropylbenzylamine Research

Emerging Synthetic Strategies and Green Chemistry Approaches

The synthesis of benzylamines, including the 3-isopropyl substituted variant, is a well-established area of organic chemistry. However, future research is geared towards developing more efficient, sustainable, and environmentally benign synthetic routes.

Reductive amination stands as a primary method for synthesizing N-substituted benzylamines like 3-isopropylbenzylamine. bloomtechz.com This typically involves the reaction of an appropriate benzaldehyde (B42025) (3-isopropylbenzaldehyde) with an amine (ammonia or an ammonium (B1175870) salt) followed by reduction of the resulting imine. Traditional reducing agents such as sodium borohydride (B1222165) are effective but present challenges in terms of waste and safety. bloomtechz.compatsnap.com Future strategies are focusing on catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, which offers cleaner reaction profiles. bloomtechz.com

Another prominent route is nucleophilic substitution, where a benzyl (B1604629) halide reacts with an amine. bloomtechz.com Innovations in this area are aimed at improving reaction control to minimize the formation of byproducts, such as over-alkylation. bloomtechz.com

A significant push is being made towards "green" chemistry principles. This includes the use of more environmentally friendly solvents and catalytic systems. One promising area is the application of Deep Eutectic Solvents (DESs) as both reaction media and potential co-catalysts. mdpi.com DESs are non-volatile, biodegradable, and can enhance reaction rates and selectivity, offering a sustainable alternative to traditional organic solvents. mdpi.com Furthermore, research into novel bifunctional catalysts, such as those based on N,N-di-isopropylbenzylamine-2-boronic acid, for related reactions like direct amide formation, points towards a future where highly efficient, low-loading catalysts can be developed for amine synthesis under ambient conditions. rsc.orgresearchgate.net A patented method involving the ammonolysis of benzyl chloride with isopropylamine (B41738) using a copper catalyst highlights a simpler, more controllable process with reduced waste, aligning with green chemistry goals. patsnap.com

Table 1: Comparison of Synthetic Methodologies for Benzylamine (B48309) Derivatives

| Method | Typical Reactants | Key Features & Future Direction |

|---|---|---|

| Reductive Amination | Benzaldehyde, Isopropylamine, Reducing Agent | High selectivity; move towards catalytic hydrogenation for greener process. bloomtechz.com |

| Nucleophilic Substitution | Benzyl Halide, Isopropylamine | Alternative route; focus on controlling stoichiometry to reduce byproducts. bloomtechz.com |

| Catalytic Ammonolysis | Benzyl Chloride, Isopropylamine, Catalyst | Simpler process, easier control, less waste. patsnap.com |

Exploration of Unconventional Reactivity Profiles

While the primary reactivity of this compound is defined by its amine functional group, which acts as a nucleophile and a base, future research aims to uncover and exploit more nuanced and unconventional reactivity.

The nucleophilicity of the amine is fundamental to its role as a building block. For instance, it has been effectively used to open epoxide rings, a key step in the synthesis of more complex molecules like inhibitors for beta-secretase (BACE-1). openmedicinalchemistryjournal.comnih.gov This reaction demonstrates its utility in constructing specific stereo- and regiochemical architectures.

Future explorations may focus on its role in directed metallation reactions or as a ligand in catalysis. The electronic properties of the 3-isopropylphenyl group can influence the reactivity of the benzylic protons and the nitrogen lone pair. Research into derivatives, such as the N,N-di-isopropylbenzylamine-boronic acids, has shown that substituents on the aromatic ring significantly alter catalytic activity in amide formation. rsc.orgresearchgate.net This suggests that the 3-isopropyl group's electronic and steric influence could be harnessed for fine-tuning the reactivity of the molecule in various transformations.

Furthermore, understanding its interaction with biological systems can reveal novel reactivity. Studies on the toxicity of the isomeric N-isopropylbenzylamine have indicated that it can increase intracellular nitric oxide (NO) levels and facilitate the expression of neuronal nitric oxide synthase (nNOS). nih.govchemicalbook.com While this is from a toxicological perspective, the underlying chemical interactions with biological macromolecules represent a form of reactivity that could be explored for designing new bioactive compounds.

Integration into Advanced Functional Material Science

The utility of this compound as a chemical intermediate positions it as a valuable component for the synthesis of advanced functional materials. bloomtechz.comchemicalbook.com Its structure can be incorporated into larger molecules designed for specific functions in pharmaceuticals, polymers, and specialty chemicals. bloomtechz.com

In medicinal chemistry, it has been used as a building block for creating complex macrocyclic inhibitors of enzymes like BACE-1, which is relevant in pharmaceutical research. openmedicinalchemistryjournal.comnih.gov The isopropylbenzyl moiety can be a key part of the pharmacophore, influencing binding affinity and selectivity.

In material science, benzylamine derivatives are used in the synthesis of polymers and as precursors for catalysts. For example, chiral derivatives of isopropylbenzylamine have been used to create Schiff base-copper (II) complexes that function as catalysts in asymmetric synthesis. google.com This highlights the potential for this compound to be a scaffold for new catalytic systems. Future work could involve its incorporation into metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs), where the amine group can provide a coordination site or a point for post-synthetic modification, and the isopropylphenyl group can tune the framework's porosity and properties.

Computational Chemistry-Guided Experimental Design

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work, thereby saving time and resources. nih.govuci.edu For this compound, computational methods can be applied in several key areas.

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometric and electronic structure, including properties like the bond dissociation energies, proton affinity, and the distribution of electrostatic potential. nih.gov This information can provide insights into its reactivity, helping to predict the outcomes of reactions or to design experiments that favor a particular product. Basic computational parameters for the related N-isopropylbenzylamine are available and provide a starting point for more detailed studies. chemscene.com

Molecular dynamics simulations could be used to study its behavior in different solvent environments or its interaction with larger systems like polymers or the active sites of enzymes. This is particularly relevant for its integration into functional materials or for understanding its biological activity.

Furthermore, computational screening can accelerate the discovery of new catalysts based on the this compound scaffold. birmingham.ac.uk By modeling the transition states of catalytic cycles involving different metal centers and ligand modifications, researchers can identify promising candidates for synthesis and testing, streamlining the development of new functional materials and sustainable chemical processes. birmingham.ac.uk

Table 2: Predicted Physicochemical Properties of Isopropylbenzylamine Isomers

| Property | Value (N-Isopropylbenzylamine) | Potential Application of Data |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 12.03 Ų | Predicting transport properties in biological systems. |

| LogP (Octanol-Water Partition Coefficient) | 2.1846 | Estimating solubility and membrane permeability. |

| Rotatable Bonds | 3 | Assessing conformational flexibility. |

| Hydrogen Bond Donors | 1 | Predicting intermolecular interactions. |

| Hydrogen Bond Acceptors | 1 | Predicting intermolecular interactions. |

Data for N-isopropylbenzylamine from ChemScene. chemscene.com These values provide a baseline for computational studies on the 3-isopropyl isomer.

Role in Sustainable Chemical Processes

The future of chemical manufacturing is intrinsically linked to the principles of sustainability. Research into this compound is poised to contribute to this shift by focusing on atom economy, waste reduction, and energy efficiency.

The development of highly efficient catalytic systems for its synthesis is a primary goal. patsnap.comd-nb.info As discussed, moving from stoichiometric reagents to catalytic processes, especially those that operate under mild conditions with high turnover numbers, is crucial. bloomtechz.comresearchgate.net This not only reduces waste but also lowers the energy input required for production.

The use of greener solvents, such as deep eutectic solvents or even water, is another key area of research. mdpi.com These solvents can simplify product isolation and are often recyclable, minimizing the environmental footprint of the synthetic process. mdpi.com

Moreover, designing synthetic routes that build complexity from simple, readily available starting materials is a hallmark of sustainable chemistry. d-nb.info As a versatile intermediate, this compound can be part of synthetic pathways that efficiently construct complex target molecules, thereby maximizing atom economy and reducing the number of synthetic steps required. By optimizing the synthesis and application of compounds like this compound, the chemical industry can move towards more sustainable and environmentally responsible practices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Isopropylbenzylamine in macrocyclic BACE-1 inhibitor synthesis?

- Methodological Answer : this compound is typically synthesized via nucleophilic epoxide-opening reactions. For example, reacting an epoxide intermediate (e.g., compound 5) with this compound in refluxing ethanol yields amine derivatives (56% yield), followed by Boc protection and azide reduction . Alternative routes involve reacting tosylated intermediates (e.g., compound 16) under reflux conditions (37% yield) . Published protocols recommend using Pd-C hydrogenation and peptide coupling for optimized yields .

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential. NIST standards emphasize chromatographic validation (e.g., retention time matching) and spectral analysis (e.g., H/C NMR) to confirm identity and purity . Documentation of storage conditions (e.g., inert atmosphere) and batch-specific data (e.g., lot numbers) is required for reproducibility .

Q. How should researchers design control experiments when testing this compound in enzyme inhibition assays?

- Methodological Answer : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known BACE-1 inhibitors like OM99-2). Use dose-response curves to calculate IC values and validate results with enzyme kinetics (e.g., Michaelis-Menten plots). Ensure replicates () and statistical analysis (e.g., ANOVA) to account for variability .

Advanced Research Questions

Q. How can structural rigidity in macrocyclic intermediates lead to failed cyclization reactions with this compound?

- Methodological Answer : Steric hindrance from bulky substituents (e.g., 3-isopropyl groups) can restrict rotational freedom, preventing macrocycle formation. Strategies include:

- Introducing flexible linkers (e.g., alkyl chains) between aromatic rings.

- Optimizing reaction solvents (e.g., DMF for solubility) and catalysts (e.g., Aliquat 336).

- Evidence from failed cyclization of compound 13 highlights the need for conformational analysis (e.g., molecular dynamics simulations) .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies when modifying this compound substituents?

- Methodological Answer :

- Data Triangulation : Compare inhibitory potencies (e.g., BACE-1 IC) across analogues (e.g., 3-tert-butyl vs. 3-isopropyl derivatives).

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities and validate with X-ray crystallography .

- Meta-Analysis : Review literature on similar benzylamine derivatives to identify consensus trends or outliers .

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

- Methodological Answer :

- Process Chemistry : Implement continuous flow systems to enhance mixing and heat transfer.

- Catalyst Screening : Test alternative catalysts (e.g., Bi(OTf)) for epoxide-opening steps.

- Byproduct Management : Use quenching agents (e.g., NaHCO) to neutralize acidic byproducts. Pilot studies achieving 81% yield via Boc protection highlight the role of intermediate stabilization .

Data Contradiction and Validation

Q. How should discrepancies in reported inhibitory activities of this compound derivatives be addressed?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., same supplier, purity ≥98%).

- Error Analysis : Quantify uncertainties (e.g., 95% confidence intervals) and use Bland-Altman plots for inter-lab comparisons.

- Cross-Validation : Compare enzyme assay results with cell-based permeability data (e.g., Caco-2 assays) to identify methodological biases .

Experimental Design Considerations

Q. What criteria define robust experimental design for SAR studies involving this compound?

- Methodological Answer :

- Variable Isolation : Systematically alter one substituent (e.g., isopropyl vs. benzyl) while keeping other groups constant.

- Blinding : Use double-blind protocols in activity assays to minimize observer bias.

- Ethical Documentation : Adhere to ICH guidelines for reporting chemical safety and handling (e.g., toxicity data in Investigator’s Brochures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.